4-Cyclohexyl-2-ethylaniline
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Overview
Description
4-Cyclohexyl-2-ethylaniline is an organic compound belonging to the class of anilines It features a cyclohexyl group and an ethyl group attached to the benzene ring, making it a unique derivative of aniline
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Cyclohexyl-2-ethylaniline typically involves the alkylation of aniline derivatives. One common method is the Friedel-Crafts alkylation, where aniline is reacted with cyclohexyl chloride and ethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under controlled temperature conditions to ensure selectivity and yield.
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to optimize the reaction conditions and scale up the production. The use of catalysts and solvents is carefully controlled to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: 4-Cyclohexyl-2-ethylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or hydrogen in the presence of a palladium catalyst.
Substitution: Electrophilic substitution reactions, such as nitration and sulfonation, can occur on the benzene ring, leading to the formation of nitro and sulfonic acid derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether or hydrogen gas with a palladium catalyst.
Substitution: Concentrated nitric acid for nitration and concentrated sulfuric acid for sulfonation.
Major Products Formed:
Oxidation: Quinones and related compounds.
Reduction: Corresponding amines and hydrocarbons.
Substitution: Nitroanilines and sulfonic acid derivatives.
Scientific Research Applications
4-Cyclohexyl-2-ethylaniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Cyclohexyl-2-ethylaniline involves its interaction with various molecular targets. The compound can act as a nucleophile in substitution reactions, attacking electrophilic centers in other molecules. Its effects are mediated through pathways involving the formation of intermediates and transition states, leading to the desired products.
Comparison with Similar Compounds
4-Ethylaniline: Similar structure but lacks the cyclohexyl group.
Cyclohexylamine: Contains the cyclohexyl group but lacks the ethyl group.
Aniline: The parent compound without any alkyl substitutions.
Uniqueness: 4-Cyclohexyl-2-ethylaniline is unique due to the presence of both cyclohexyl and ethyl groups, which confer distinct chemical properties and reactivity. This combination of substituents makes it a valuable compound for specific synthetic applications and research studies.
Biological Activity
4-Cyclohexyl-2-ethylaniline is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, structure-activity relationships (SAR), and various biological evaluations, including its effects on different cellular systems.
Synthesis and Structural Characteristics
This compound can be synthesized through various methods, including palladium-catalyzed reactions that facilitate the formation of C-H bonds. The structural characteristics of the compound play a crucial role in its biological activity, with the cyclohexyl and ethyl groups influencing its interaction with biological targets.
Anticancer Properties
Recent studies have highlighted the potential of this compound as a radiosensitizer. In one study, derivatives of this compound showed significant enhancement in ionizing radiation-induced cell death in H1299 cancer cells. The increase in cell death was reported to be over two-fold, indicating a promising application in cancer therapy .
The mechanism by which this compound exerts its effects may involve modulation of specific signaling pathways. For instance, compounds with similar structures have been shown to interact with the PXR (Pregnane X Receptor), which is involved in the regulation of drug metabolism and transport . This interaction could lead to altered cellular responses to therapeutic agents.
Structure-Activity Relationships (SAR)
Understanding the SAR is critical for optimizing the biological activity of this compound. The following table summarizes findings from various studies regarding modifications to the aniline structure and their effects on activity:
Compound | Substitution | EC50 (μM) | % Efficacy |
---|---|---|---|
VUAA1 | 4-Ethylaniline | 35.1 | 100% |
Cyclopropyl derivative | 4-Ethylaniline | 11.9 | 171% |
4-Isopropyl aniline | - | 3.64 | 178% |
4-Vinylaniline | - | 34.4 | 126% |
This table illustrates that small changes in substitution can lead to significant variations in efficacy, highlighting the importance of precise structural modifications for enhancing biological activity .
Case Studies
Properties
Molecular Formula |
C14H21N |
---|---|
Molecular Weight |
203.32 g/mol |
IUPAC Name |
4-cyclohexyl-2-ethylaniline |
InChI |
InChI=1S/C14H21N/c1-2-11-10-13(8-9-14(11)15)12-6-4-3-5-7-12/h8-10,12H,2-7,15H2,1H3 |
InChI Key |
VOQYIGMQJZCORI-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C=CC(=C1)C2CCCCC2)N |
Origin of Product |
United States |
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